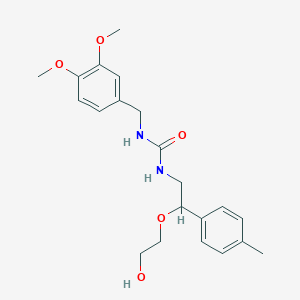
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" is not directly studied in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a compound with a tetrahydropyrimidine ring and methoxy groups, which shares some structural similarities with the target compound . The second paper investigates a series of ureas with hydroxy and methoxy substituents, which are also present in the target compound . These studies can provide a foundational understanding of the behavior and properties of similar molecular structures.
Synthesis Analysis
While the exact synthesis of "this compound" is not detailed in the provided papers, the synthesis of related compounds is discussed. In the second paper, the synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas is described, starting from 3-amino-1,2,3,4-tetrahydronaphthalenes . This suggests that a similar approach could potentially be applied to synthesize the target compound, possibly involving the reaction of an appropriate amine with a substituted isocyanate or carbamate.
Molecular Structure Analysis
The first paper provides a theoretical investigation into the molecular structure of a related compound, which includes vibrational wavenumber calculations at the DFT level and a study of the HOMO-LUMO energy gap . Although the target compound is not directly studied, it can be inferred that similar computational methods could be used to analyze its molecular structure. The presence of methoxy groups and a benzyl moiety in the target compound suggests that it may have delocalized π-electrons, similar to the compound studied in the first paper.
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of "this compound". However, based on the structure and the reactivity of similar compounds, it can be hypothesized that the target compound may undergo reactions typical of ureas, such as hydrolysis to form amines and carbon dioxide, or reactions with electrophiles at the oxygen atoms of the methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially extrapolated from the related compounds discussed in the papers. For instance, the first paper mentions a high first hyperpolarizability for the studied compound, indicating potential for nonlinear optical applications . The target compound, with its similar methoxy and urea functionalities, might also exhibit significant hyperpolarizability. The second paper highlights the hypotensive and antiarrhythmic activities of the synthesized ureas in pharmacological tests , suggesting that the target compound could also possess biological activity, which would be worth investigating.
科学的研究の応用
Biomimetic Oxidation Studies
Biomimetic oxidation processes often utilize compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea for catalytic purposes. For instance, the oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol), a lignin model compound, with H2O2 catalyzed by iron(III) porphyrins and horseradish peroxidase (HRP) in ionic liquids demonstrates the potential application of related compounds in biomimetic oxidation processes. This research highlights the enhanced catalytic activity and recyclability of the catalysts in ionic liquids, potentially due to the stabilization of high-valent oxo-iron(IV) π-cation radical intermediates (Kumar, Jain, & Chauhan, 2007).
Supramolecular Self-Assembly
The compound's framework is conducive to supramolecular self-assembly processes. Research involving uranyl isothiosemicarbazone complexes, which share structural similarities, has been instrumental in understanding the role of solvents in mixed-ligand supramolecular self-assembly architectures. These studies provide insights into how varying solvent types can influence the geometric and electronic properties of the assembled structures, leading to applications in material science and nanotechnology (Takjoo & Mague, 2017).
Corrosion Inhibition
Derivatives of urea, similar in structure to the compound , have been evaluated for their effectiveness as corrosion inhibitors for metals such as mild steel in acidic environments. The protective action against corrosion, deduced through various analytical methods, underscores the potential application of these compounds in industrial settings to enhance the longevity and durability of metal structures (Mistry, Patel, Patel, & Jauhari, 2011).
Protective Groups in Synthesis
In synthetic chemistry, protecting groups such as the 3,4-dimethoxybenzyl group are essential for the selective activation or deactivation of functional groups. Research has demonstrated the effectiveness of the DMPM (3,4-dimethoxybenzyl) protecting group for hydroxy functions, showing its facile removal compared to other protecting groups. This attribute is particularly valuable in the synthesis of complex organic molecules, including macrolides and polyether antibiotics (Oikawa, Tanaka, Horita, Yoshioka, & Yonemitsu, 1985).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIUBOISMYIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

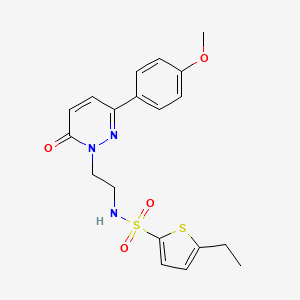

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
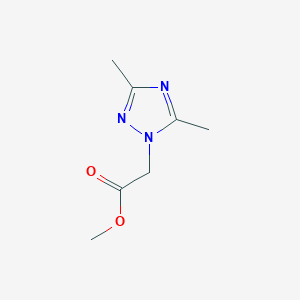
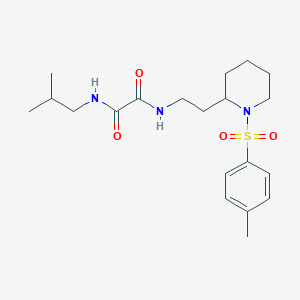
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
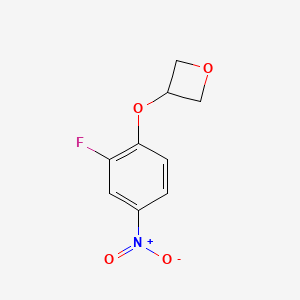
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)